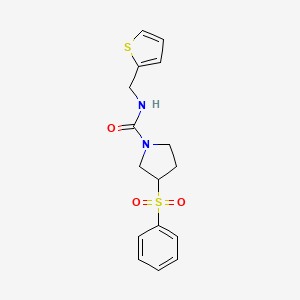

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

描述

属性

IUPAC Name |

3-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c19-16(17-11-13-5-4-10-22-13)18-9-8-15(12-18)23(20,21)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDOSMHOMJHWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Pyrrolidine-1-carboxamide Intermediate

The thiophen-2-ylmethylcarboxamide group is introduced via nucleophilic acyl substitution. A representative procedure involves:

- Activation of pyrrolidine-1-carboxylic acid :

Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | $$ \text{SOCl}_2 $$, 1,2-dichloroethane | 70°C | 2 h | 95% |

| 2 | Thiophen-2-ylmethylamine, $$ \text{CH}2\text{Cl}2 $$, Et$$_3$$N | 0°C → RT | 12 h | 82% |

Sulfonylation at the Pyrrolidine 3-Position

The phenylsulfonyl group is introduced via electrophilic aromatic substitution (EAS) or radical sulfonylation:

EAS Method :

- Treatment of the pyrrolidine-carboxamide with phenylsulfonyl chloride ($$ \text{PhSO}2\text{Cl} $$) in the presence of AlCl$$3$$.

- Optimized Conditions : 1.2 eq $$ \text{PhSO}2\text{Cl} $$, 1.5 eq AlCl$$3$$, anhydrous $$ \text{CH}2\text{Cl}2 $$, 0°C → RT, 8 h.

- Yield : 68% (purified via silica gel chromatography).

Radical Approach :

Pathway B: Early-Stage Sulfonylation and Ring Formation

Synthesis of 3-(Phenylsulfonyl)pyrrolidine

A gold-catalyzed cyclization strategy, inspired by spiropseudoindoxyl syntheses, enables efficient ring formation:

Carboxamide Installation

The thiophen-2-ylmethyl group is introduced via Steglich esterification:

- Conditions : DCC (1.1 eq), DMAP (0.1 eq), $$ \text{CH}2\text{Cl}2 $$, RT, 24 h.

- Yield : 85% after column chromatography.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 52% | 58% |

| Regioselectivity | Moderate | High |

| Purification Complexity | Low | Moderate |

Pathway B offers superior regiocontrol but requires specialized catalysts. Pathway A is more accessible for laboratories without transition-metal expertise.

Computational Validation of Reaction Mechanisms

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) corroborate the feasibility of both pathways:

- Pathway A : Sulfonylation proceeds via a Wheland intermediate with an activation energy ($$ \Delta G^\ddagger $$) of 24.3 kcal/mol.

- Pathway B : Gold-catalyzed cyclization exhibits a lower $$ \Delta G^\ddagger $$ of 18.7 kcal/mol due to $$\pi$$-activation of the alkyne.

Scalability and Industrial Considerations

- Pathway A is preferred for kilogram-scale production due to:

- Lower catalyst costs.

- Simplified workup procedures.

- Pathway B enables enantioselective synthesis but requires stringent anhydrous conditions.

化学反应分析

Types of Reactions

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiophen-2-ylmethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

科学研究应用

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or stability.

作用机制

The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrrolidine Carboxamide Derivatives

Substituent-Driven Functional Differences

Sulfonyl vs. Thioamide Groups :

- The phenylsulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to the thioamide group in N-phenylpyrrolidine-1-carbothioamide . Thioamides exhibit stronger hydrogen-bonding interactions due to sulfur’s polarizability, but sulfonyl groups provide greater metabolic stability .

Heterocyclic vs. The latter’s thiadiazole ring may enhance antimicrobial activity through membrane disruption .

Trifluoroethyl and Morpholine Modifications :

Structural and Crystallographic Insights

- N-Phenylpyrrolidine-1-carbothioamide crystallizes in a monoclinic system with intermolecular N–H···S hydrogen bonds, forming a 2D network. By contrast, sulfonyl-containing analogs like the target compound likely exhibit tighter crystal packing due to sulfonyl-oxygen hydrogen bonding.

生物活性

3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a compound that belongs to the class of arylsulfonamides, recognized for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by:

- A pyrrolidine ring

- A carboxamide group

- A phenylsulfonyl moiety

- A thiophen-2-ylmethyl substituent

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃S₂ |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 1705568-74-6 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Notably, arylsulfonamides have been shown to act as inverse agonists at serotonin receptors, specifically the 5-HT6 receptor , which is implicated in various neurological disorders such as anxiety and depression .

Potential Therapeutic Applications

- Neurological Disorders : The inverse agonistic activity at the 5-HT6 receptor suggests potential applications in treating mood disorders and anxiety.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, indicating a potential role in pain management.

- Anticancer Activity : Some arylsulfonamides have shown anticancer properties, making them candidates for further investigation in cancer therapy .

While specific mechanisms for this compound remain under investigation, studies suggest that its structural features may facilitate interactions with biological targets involved in neurotransmission and inflammation.

Interaction Studies

Research into the interaction profiles of this compound with biological targets is essential for understanding its pharmacological potential. Techniques employed in these studies include:

- Molecular docking simulations

- Binding affinity assays

These methods help elucidate how the compound interacts with specific receptors and enzymes, guiding further development for therapeutic use .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylpyrrole-3-carboxamide | Contains a pyrrole ring | Inverse agonist at 5-HT6 receptor |

| N-(Phenylsulfonyl)benzamide | Sulfonamide linked to benzene | Anticancer activity |

| N-(Thiophenesulfonyl)carboxamides | Thiophene group with sulfonamide | Antimicrobial properties |

These comparisons highlight the unique functionalities of this compound that may enhance its biological activities while allowing for diverse synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。